EB 47

Vue d'ensemble

Description

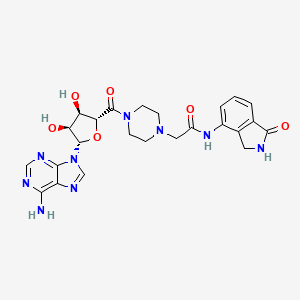

EB 47 is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a piperazine ring, a dihydroisoindole moiety, and a purine base, making it a subject of interest for researchers in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of EB 47 involves multiple steps, starting from readily available precursors. One common approach is to use D-glucuronolactone as a starting material, which undergoes several transformations to form the desired compound . The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

EB 47 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Applications De Recherche Scientifique

EB 47 exhibits a high binding affinity for PARP-1 with an IC50 value of approximately 45 nM. This compound has been shown to reduce infarct volume in animal models of ischemic injury, including both cerebral and cardiac reperfusion models . The mechanism involves stabilizing the interaction between PARP-1 and DNA, leading to enhanced retention of PARP-1 at sites of DNA damage .

Key Mechanisms:

- Inhibition of PARP-1 : By inhibiting PARP-1, this compound prevents the repair of single-strand breaks in DNA, which can lead to apoptosis in cancer cells.

- Cytoprotective Effects : It exhibits protective effects against oxidative damage, making it a candidate for treating conditions involving oxidative stress .

Applications in Cancer Research

This compound has garnered attention for its potential applications in cancer treatment. Its ability to inhibit PARP-1 makes it particularly useful in targeting cancers with defective DNA repair mechanisms, such as those associated with BRCA mutations.

Case Studies:

- Acute Monocytic Leukemia : Research has indicated that this compound can reduce levels of high mobility group box protein 1 (HMGB1) in human acute monocytic leukemia cells, suggesting a role in modulating inflammatory responses associated with cancer .

- BRCA1-deficient Cells : Studies have shown that this compound can influence chromosomal aberrations in response to ionizing radiation, highlighting its potential in enhancing the efficacy of radiotherapy in BRCA1-deficient tumors .

Neuroprotective Applications

The neuroprotective properties of this compound have been explored extensively. Its ability to mitigate damage from ischemic events positions it as a promising therapeutic agent for neurological disorders.

Research Insights:

- Stroke Models : In rat models subjected to transient middle cerebral artery occlusion, this compound significantly reduced infarct size, indicating its potential for stroke therapy .

- Reperfusion Injury : The compound has shown effectiveness in reducing inflammation and protecting neuronal integrity during reperfusion injury following ischemic episodes .

Mécanisme D'action

The mechanism of action of EB 47 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2S,3R,4R,5S-Trihydroxypipecolic Acid: This compound shares some structural similarities and is used in similar research applications.

2R,3R,4R,5S-Trihydroxypipecolic Acid: Another related compound with comparable properties and uses.

2S,4S,5S-Dihydroxypipecolic Acid:

Uniqueness

What sets EB 47 apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Activité Biologique

EB 47 is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms. Its biological activity has been extensively studied, particularly in the context of neuroprotection and cardioprotection. This article reviews the compound's mechanisms of action, efficacy in various models, and relevant case studies.

- Chemical Name : 5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride

- Molecular Formula : C₁₄H₁₈N₄O₅·2HCl

- Purity : ≥99%

- IC50 : 45 nM against PARP-1

This compound functions by mimicking NAD+ binding, which is crucial for PARP-1 activation. It binds with high affinity to the enzyme, leading to allosteric changes that stabilize the interactions between PARP-1 domains and DNA. This stabilization enhances the enzyme's retention at sites of DNA damage, thereby improving its efficacy in inhibiting DNA repair processes that can lead to cancer progression.

Neuroprotection

In studies involving rat models of transient middle cerebral artery occlusion (MCAO), this compound demonstrated significant neuroprotective effects by reducing infarct volume. The compound was shown to mitigate ischemic damage, suggesting its potential as a therapeutic agent in stroke management .

Cardioprotection

In cardiac reperfusion injury models, this compound also reduced myocardial infarct size. This indicates its role in protecting cardiac tissue during ischemic events, which is critical for improving outcomes in patients with acute coronary syndromes .

Study on Allosteric Effects

A study published in Nature Communications explored the structural basis for the allosteric retention of PARP-1 on DNA breaks when treated with this compound. Using hydrogen/deuterium exchange-mass spectrometry (HXMS), researchers found that this compound binding led to increased stability at specific protein interfaces, enhancing PARP-1's ability to interact with damaged DNA .

| Study | Findings |

|---|---|

| Nature Communications | This compound stabilizes PARP-1-DNA interactions, enhancing retention on DNA breaks. |

| R&D Systems | Reduction in infarct volume in MCAO and cardiac reperfusion models. |

| Tocris Bioscience | Confirmed IC50 of 45 nM for PARP-1 inhibition. |

Comparative Analysis with Other PARP Inhibitors

In comparison to other PARP inhibitors, this compound exhibits unique allosteric modulation properties that differentiate it from traditional inhibitors like olaparib and talazoparib. These differences could potentially lead to improved therapeutic profiles and reduced resistance mechanisms observed with conventional PARP inhibitors .

Propriétés

IUPAC Name |

2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFLFKTXUWPNMV-LFALDJFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@H]4[C@@H]([C@@H]([C@H](O4)N5C=NC6=C(N=CN=C65)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692822 | |

| Record name | 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366454-36-6 | |

| Record name | 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.